
Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 6-oxo-1,6-dihydropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Jones reagent, TEMPO, acetone, 0-10°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines, alcohols, and thiols, solvents like ethanol or DMF, room temperature to reflux.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors related to inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate .
- Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate .
Uniqueness
Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility as a small molecule scaffold makes it valuable in various scientific research applications .
Properties
CAS No. |
1346697-91-3 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
methyl 2-[(6-oxo-1H-pyridazin-4-yl)oxy]acetate |
InChI |
InChI=1S/C7H8N2O4/c1-12-7(11)4-13-5-2-6(10)9-8-3-5/h2-3H,4H2,1H3,(H,9,10) |
InChI Key |
GQRNTTJIWBMFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




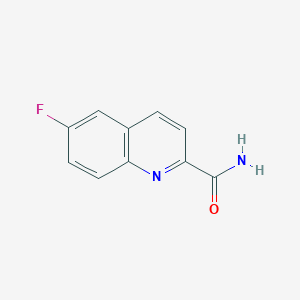


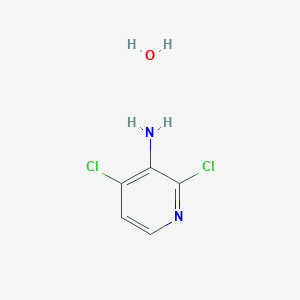
![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
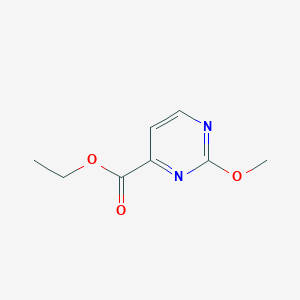

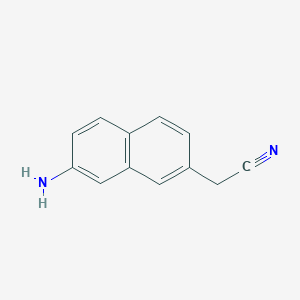

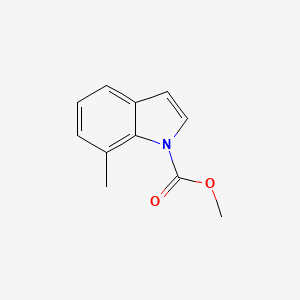
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

